![molecular formula C20H19ClF3N5O4 B2993019 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)-4-piperidinecarboxamide CAS No. 337919-72-9](/img/structure/B2993019.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance with the CAS No. 337919-72-9. It’s a complex organic molecule that contains several functional groups, including a pyridine ring, a trifluoromethyl group, a nitrobenzyl group, and a piperidinecarboxamide group .
Synthesis Analysis
The synthesis of this compound or its derivatives might involve several steps, including the formation of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups attached to different parts of the molecule. The trifluoromethyl group and the pyridine ring are key structural motifs in this compound . The numbering of the substituted benzene derivatives follows the IUPAC nomenclature .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of several functional groups. The trifluoromethyl group and the pyridine ring are key structural motifs that can undergo various chemical reactions . The protodeboronation of alkyl boronic esters is one of the reactions that could be involved in the synthesis of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight . The compound is likely to be a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial/Anticancer Evaluation
The chemical compound has been explored for its potential in synthesizing new molecular structures with significant antibacterial and anticancer properties. For instance, its derivatives, such as 2-pyridones and coumarins, have demonstrated potent antibacterial activity against specific strains like S. aureus. Moreover, certain acrylamides and 1,2,4-triazines, which are related to this compound, have shown a broad range of anticancer activity against various tumor cell lines, highlighting their potential in anticancer research (Bondock & Gieman, 2015).
Bifunctional Tetraaza Macrocycles Synthesis
Another significant application involves the synthesis of bifunctional tetraaza macrocycles and their conversion into poly(amino carboxylate) chelating agents. This process is crucial for developing agents that can bind metal ions, which is a critical step in the synthesis of contrast agents for medical imaging, such as MRI, and in creating therapeutic agents (McMurry et al., 1992).
Polymer Synthesis
The compound's derivatives have also been utilized in the synthesis of novel polymers. For example, polyamides containing uracil and adenine have been synthesized, showcasing applications in creating biomaterials with specific interactions at the molecular level, potentially useful in biotechnology and medicine (Hattori & Kinoshita, 1979).
Ordered Polymer Synthesis
Moreover, the synthesis of ordered polymers, such as poly(amide−acylhydrazide−amide), using a compound structurally related to the one , demonstrates the versatility of these chemical frameworks in creating polymers with precise structural arrangements. This precision is vital for advanced materials science applications, where the arrangement of molecules within a polymer affects its properties and functionalities (Yu et al., 1999).
Protoporphyrinogen IX Oxidase Inhibitors
The structural analysis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, related to this compound, offers insights into their mechanism of action. These inhibitors play a crucial role in the development of herbicides, providing a pathway to designing more effective and environmentally safe agricultural chemicals (Li et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-(4-nitrophenyl)methoxyiminomethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O4/c21-17-9-15(20(22,23)24)10-25-18(17)28-7-5-14(6-8-28)19(30)26-12-27-33-11-13-1-3-16(4-2-13)29(31)32/h1-4,9-10,12,14H,5-8,11H2,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCCHCDIQNJDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC=NOCC2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/C=N/OCC2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


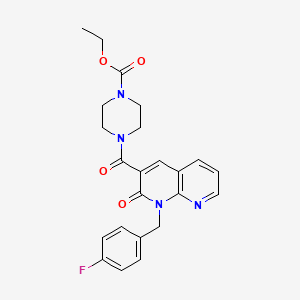

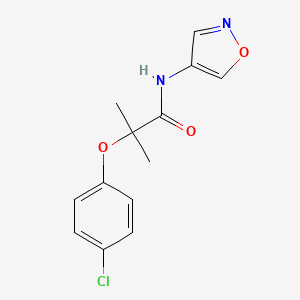
![N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide](/img/structure/B2992943.png)
![11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione](/img/structure/B2992945.png)
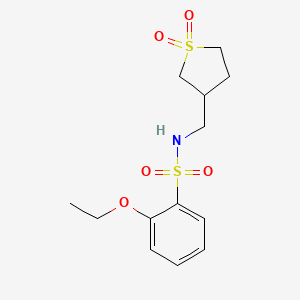
![N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2992949.png)
![2-[5-({1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2992950.png)

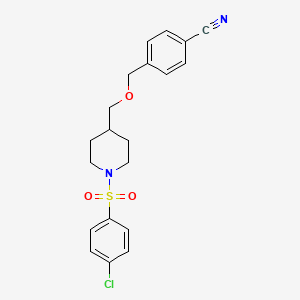
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2992956.png)
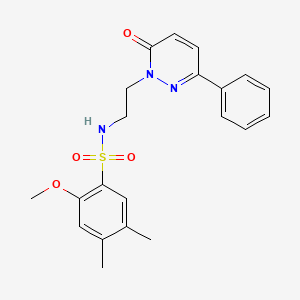
![methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2992958.png)